2-Methoxy-7-methylquinoxaline

Description

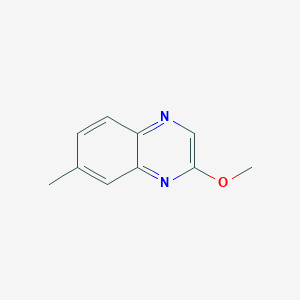

2-Methoxy-7-methylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline backbone substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 7. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol (analogous to structurally similar compounds like 7-Methoxy-2-methylquinazoline) .

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methoxy-7-methylquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3 |

InChI Key |

FQDBCLXOUXSDCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=CN=C2C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Optimized Protocol

-

Catalyst : [Cp*IrCl₂]₂ (1 mol% Ir)

-

Base : K₂CO₃ (1.0 mmol)

-

Solvent : 2,2,2-Trifluoroethanol (TFE)

-

Temperature : Reflux (80–100°C)

-

Time : 20 hours

Mechanistic Insight :

Glycerol undergoes dehydration to form acrolein, which reacts with the diamine via a Schiff base intermediate. The iridium catalyst accelerates dehydrogenation and C–N bond formation.

Bromination-Methylation Sequential Approach

This two-step strategy involves bromination followed by methoxylation, using 7-methylquinoxaline as the starting material.

Bromination at Position 5

-

Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF)

-

Conditions : 0°C to room temperature, 12 hours

-

Yield : 85–90%

Methoxylation via Nucleophilic Substitution

-

Reagents : Sodium methoxide (NaOMe), CuI catalyst

-

Solvent : Methanol or DMF

-

Temperature : 60–80°C

-

Yield : 70–75%

Key Intermediate : 5-Bromo-2-methoxy-7-methylquinoxaline.

Methylation via TBHP in Presence of Iodine

A novel method utilizes tert-butyl hydroperoxide (TBHP) as a methyl source, enabling direct C–H methylation. This approach, patented by Chinese researchers, avoids pre-functionalized substrates.

Reaction Parameters

-

Oxidant : I₂ (1.5 equiv)

-

Additive : Na₂SO₃ (1.0 equiv)

-

Solvent : Acetonitrile

-

Temperature : 80°C

-

Time : 12 hours

Mechanism : TBHP generates methyl radicals under oxidative conditions, which attack the quinoxaline core at position 2. Iodine mediates single-electron transfer (SET), enhancing regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagents | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|---|

| Condensation | HCl or none | 50–65 | 80–100 | 24–48 | Moderate |

| Iridium Catalysis | [Cp*IrCl₂]₂, K₂CO₃ | 92 | 80–100 | 20 | High |

| Bromination-Methylation | NBS, NaOMe, CuI | 70–75 | 60–80 | 24 | Low |

| TBHP/I₂ Methylation | I₂, TBHP, Na₂SO₃ | 67–70 | 80 | 12 | High |

Key Takeaways :

-

Iridium catalysis offers the highest yield and scalability but requires expensive catalysts.

-

TBHP methylation is cost-effective but produces moderate yields.

Spectroscopic Characterization and Quality Control

Structural validation relies on:

-

¹H NMR : Methoxy singlet at δ 3.9–4.1 ppm; methyl group at δ 2.5–2.7 ppm.

-

¹³C NMR : Quinoxaline carbons at δ 145–160 ppm; methoxy carbon at δ 55–57 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 174.20 (C₁₀H₁₀N₂O).

Purity assessments use HPLC (≥97% purity) with C18 columns and acetonitrile/water mobile phases.

Industrial-Scale Production Considerations

For bulk synthesis, iridium-catalyzed and TBHP methods are preferred due to shorter reaction times and solvent recyclability. Challenges include:

-

Catalyst recovery in iridium-based processes.

-

Handling corrosive iodine in TBHP reactions.

Cost Analysis :

-

Iridium catalyst: $120–150/g

-

TBHP: $0.50–1.00/g

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-7-methylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoxalines.

Substitution: Electrophilic substitution reactions can introduce different substituents into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines depending on the reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

2-Methoxy-7-methylquinoxaline exhibits significant antimicrobial activity against various bacterial strains. Research indicates effectiveness against pathogens such as Staphylococcus aureus and Bacillus cereus . The compound's structural features contribute to its ability to disrupt bacterial cell functions, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including this compound. In vitro tests have shown that this compound can inhibit the growth of liver cancer cell lines (HepG-2 and HuH-7), with some derivatives demonstrating IC50 values as low as 1.53 µM . The mechanism appears to involve apoptosis induction and modulation of apoptotic markers like Bcl-2 and Bax .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the quinoxaline ring can enhance its potency against cancer cells or improve its antimicrobial properties. For instance, substituents like hydroxyl or halogen groups can significantly alter the compound's activity profile .

Antimicrobial Efficacy

A study evaluated a series of quinoxaline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Compounds were tested for Minimum Inhibitory Concentration (MIC), revealing that certain derivatives exhibit strong activity against E. coli and other pathogens .

Anticancer Activity

In a comprehensive analysis, derivatives of this compound were assessed for their cytotoxic effects on liver cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced anticancer activity, with some compounds showing IC50 values lower than 5 µM against HepG-2 cells .

Mechanism of Action

The mechanism of action of 2-Methoxy-7-methylquinoxaline involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits bacterial growth by interfering with DNA synthesis and function.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific kinases and signaling pathways involved in cell proliferation and survival

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methoxy-7-methylquinoxaline with structurally analogous quinoxaline and quinazoline derivatives:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | OCH₃ (2), CH₃ (7) | C₁₀H₁₀N₂O | 174.20 | Quinoxaline core with N at 1,4 |

| 2-Chloro-7-methoxyquinoxaline | Cl (2), OCH₃ (7) | C₉H₇ClN₂O | 194.62 | Chlorine at C2 enhances reactivity |

| 7-Methoxy-2-methylquinazoline | OCH₃ (7), CH₃ (2) | C₁₀H₁₀N₂O | 174.20 | Quinazoline core with N at 1,3 |

| 2-Methyl-3-phenylquinoxaline | CH₃ (2), Ph (3) | C₁₅H₁₄N₂ | 222.29 | Bulky phenyl group at C3 |

Key Observations :

- Quinoxaline vs. Quinazoline: While both have two nitrogen atoms, their positions differ (1,4 in quinoxaline vs. 1,3 in quinazoline), altering electronic properties and biological interactions .

- Substituent Effects : Methoxy groups enhance solubility but reduce electrophilicity compared to chlorine. Methyl groups increase lipophilicity, influencing membrane permeability .

Antimicrobial Activity

Quinoxaline derivatives with ether linkages (e.g., methoxy groups) exhibit broad-spectrum antimicrobial activity. For example:

- 2-Chloro-3-methylquinoxaline derivatives demonstrated MIC values of 6.25–25 µg/mL against S. aureus and E. coli .

- This compound is hypothesized to show comparable or superior activity due to the electron-donating methoxy group, which stabilizes interactions with microbial enzymes .

Receptor Binding

- 7-Methoxyquinoxaline-2-carbonitrile derivatives were evaluated as MT1/MT2 melatonin receptor ligands, with substituent position (C2 vs. C7) critically affecting binding affinity .

- Methoxy groups at C2 may enhance steric hindrance, reducing receptor selectivity compared to C7-substituted analogs .

Biological Activity

2-Methoxy-7-methylquinoxaline is a member of the quinoxaline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer. The following sections detail its biological activity, including antimicrobial properties, anticancer effects, and other relevant findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.20 g/mol. Its unique bicyclic structure consists of a fused benzene and pyrazine ring, with methoxy and methyl groups at specific positions that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus cereus

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

In studies, it demonstrated effective inhibition against these pathogens, with minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L for resistant strains . Notably, it outperformed several conventional antibiotics in preventing biofilm formation, which is critical in treating persistent infections .

Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Methicillin-resistant Staphylococcus aureus | 15.53 - 31.25 |

| Vancomycin-resistant Enterococcus faecium | 0.25 - 2 |

| Bacillus cereus | >62.5 |

Anticancer Activity

Quinoxaline derivatives, including this compound, have been investigated for their anticancer properties . Studies suggest that these compounds may inhibit tumor growth or induce apoptosis in cancer cells. For instance, research has shown that certain quinoxaline derivatives can effectively target cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division .

Case Study: Anticancer Mechanism

A specific study highlighted the effectiveness of a modified quinoxaline derivative in inhibiting tumor growth by approximately 62% in animal models . The mechanism involved binding to tubulin, which interferes with the mitotic spindle formation necessary for cell division.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for optimizing their biological activities. The presence of substituents such as methoxy and methyl groups has been linked to enhanced antimicrobial and anticancer effects. For instance:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-7-methylquinoxaline, and how do reaction conditions influence yield?

- Methodology : The synthesis of quinoxaline derivatives typically involves condensation reactions. For example, 2-hydroxyquinoxaline can be synthesized via the condensation of glyoxylic acid with o-phenylenediamine . Adapting this method, researchers might substitute glyoxylic acid with methyl-substituted precursors (e.g., methylglyoxal) and introduce methoxy groups via nucleophilic substitution or direct functionalization. Key factors include optimizing temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., acidic or metal catalysts) to improve regioselectivity and yield. Characterization via NMR and mass spectrometry is critical to confirm structure .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodology : Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Analytical validation requires:

- HPLC : To assess purity (>95% threshold).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C7).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₂N₂O; theoretical MW: 188.22 g/mol).

- Melting Point Analysis : Consistency with literature values (if available) .

Advanced Research Questions

Q. What strategies address contradictory data in the synthesis of this compound derivatives?

- Methodology : Discrepancies in yields or regioselectivity may arise from solvent effects or competing reaction pathways. For example:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic solvents (ethanol) to stabilize intermediates.

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate dominant products.

- Computational Modeling : Use DFT calculations to predict reaction pathways and substituent effects .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in biological systems?

- Methodology :

- Analog Synthesis : Prepare derivatives with variations in methoxy/methyl positions (e.g., 3-methoxy or 8-methyl analogs).

- Biological Assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests).

- Molecular Docking : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) to rationalize SAR .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to avoid environmental contamination .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.